ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 2: Methoxymethyl group (–CH2OCH3), enhancing lipophilicity and influencing molecular interactions.
- Position 3: 4-Methoxyphenyl substituent, contributing to π-π stacking and hydrogen bonding in biological systems.
- Position 6: Ethyl carboxylate (–COOEt), a common pharmacophore for metabolic stability and solubility modulation.
- Position 7: Amino (–NH2) group, critical for hydrogen bonding and binding affinity in kinase inhibition [10].
Pyrazolo[1,5-a]pyrimidines are recognized for their anticancer and kinase-inhibitory activities, with substituents dictating target specificity and potency .
Properties
IUPAC Name |
ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-26-18(23)13-9-20-17-15(11-5-7-12(25-3)8-6-11)14(10-24-2)21-22(17)16(13)19/h5-9H,4,10,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFBZRHMVVAPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=C(C=C3)OC)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural framework of this compound includes a fused pyrazole and pyrimidine ring system, which is crucial for its biological activity. The presence of various substituents, such as methoxy and amino groups, enhances its pharmacological properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Functional Groups | Methoxy, Amino, Ethyl Carboxylate |
| Molecular Formula | C14H18N4O4 |
| Molecular Weight | 302.32 g/mol |
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown potent inhibition against various cancer cell lines.
Case Study: Inhibition of CDK2 and TRKA
A study investigating the biological activity of pyrazolo[1,5-a]pyrimidine derivatives revealed that certain compounds displayed dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). For example, one derivative demonstrated an IC50 value of 0.78 µM for CDK2 and 0.98 µM for TRKA, indicating strong inhibitory potential against these targets associated with cancer proliferation and survival .
The mechanism by which this compound exerts its anticancer effects involves the induction of cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that treatment with related compounds leads to significant accumulation of cells in the G0–G1 phase while reducing populations in the S and G2/M phases . This suggests a disruption in normal cell cycle progression, ultimately inhibiting cancer cell growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound class has also been evaluated for antimicrobial activity. Certain derivatives have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several synthesized compounds, with some exhibiting potent antimicrobial effects comparable to established antibiotics .
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl Pyrazolo Derivative A | Staphylococcus aureus | 15 |
| Ethyl Pyrazolo Derivative B | Escherichia coli | 10 |
| Ethyl Pyrazolo Derivative C | Pseudomonas aeruginosa | 20 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Key Structural Features of Comparable Pyrazolo[1,5-a]Pyrimidines
Key Observations
Position 2 Modifications: Methoxymethyl (–CH2OCH3) in the target compound offers moderate hydrophilicity compared to methyl (–CH3) in or trifluoromethyl (–CF3) in , which may influence membrane permeability.
the asymmetric 3-CF3Ph in , which may affect binding pocket compatibility.
Position 7 Functional Groups: Amino (–NH2) in the target compound is critical for hydrogen bonding with kinase active sites (e.g., Met769 in EGFR), whereas hydroxyl (–OH) in shows weaker interactions .
Trifluoromethyl (–CF3) vs. Methoxy (–OCH3) : –CF3 (e.g., ) improves metabolic stability and electron-withdrawing effects but may reduce solubility compared to –OCH3.
Q & A
Q. What are the standard synthetic routes for ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate?
The compound is synthesized via multicomponent reactions involving 5-aminopyrazole derivatives and arylidene precursors. A typical protocol involves refluxing 5-aminopyrazole with substituted enones or arylidenecyanoacetates in ethanol or dioxane, catalyzed by piperidine. Key steps include:
- Condensation at 80–100°C for 6–12 hours under nitrogen.
- Neutralization with HCl or acetic acid post-reaction to precipitate the product.
- Purification via recrystallization (e.g., ethanol, dioxane) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. Key spectral markers include:
- ¹H NMR : Methoxymethyl protons (δ 3.3–3.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester carbonyl (δ 4.2–4.4 ppm for ethyl group).
- ¹³C NMR : Pyrimidine carbons (δ 150–160 ppm), ester carbonyl (δ 165–170 ppm).
- HRMS : Expected molecular ion [M+H]⁺ matches calculated mass (e.g., ~400–450 Da depending on substituents) .
Q. What preliminary pharmacological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives?
Pyrazolo[1,5-a]pyrimidines exhibit kinase inhibition (e.g., EGFR) and antiproliferative activity. For example:
- Hydrogen bonding interactions with Met769 and Leu694 residues in EGFR (distance: 2.95–4.00 Å) .
- Antitumor activity against liver carcinoma (HEPG2-1) with IC₅₀ values as low as 2.70 µM .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol minimizes side reactions .
- Catalyst screening : Piperidine (0.5–1.0 eq.) vs. triethylamine for regioselectivity .
- Temperature control : Reflux (80°C) for 8–10 hours balances yield and decomposition risks .
- In-line monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural validation?
Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing peak splitting at −20°C to 50°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons near δ 7.0 ppm) .
- Computational validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
SAR studies require systematic substitution:
- Core modifications : Replace methoxymethyl with trifluoromethyl to assess steric/electronic impacts .
- Positional isomerism : Compare 4-methoxyphenyl vs. 3-trifluoromethylphenyl at position 3 for EGFR binding .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize substituents with high binding scores .
Q. How can contradictions in biological activity data across studies be addressed?
Variability in assays (e.g., cell line specificity, incubation time) necessitates:
- Standardized protocols : Use NCI-60 cell lines and fixed incubation periods (48–72 hours) .
- Dose-response validation : Repeat assays with 10-dose IC₅₀ curves to confirm potency .
- Off-target profiling : Screen against unrelated kinases (e.g., CDK2, VEGFR2) to rule out false positives .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment in scale-up synthesis?
Combine orthogonal techniques:
- HPLC-PDA : Monitor UV absorption at 254 nm (pyrimidine chromophore).
- LC-MS : Detect low-abundance impurities (<0.1%) via full-scan MS/MS.
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .
Q. How should stability studies be designed for this compound under physiological conditions?
Conduct accelerated degradation studies:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze via LC-MS .
- Light sensitivity : Expose to UV (365 nm) for 48 hours; track photodegradation products .
- Thermal stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity via PXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
